4'-methoxy-N-(2-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide
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Overview
Description
4’-Methoxy-N-(2-methoxyphenyl)-[1,1’-biphenyl]-4-sulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a biphenyl core with methoxy and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-methoxy-N-(2-methoxyphenyl)-[1,1’-biphenyl]-4-sulfonamide typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized using Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the biphenyl derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4’-Methoxy-N-(2-methoxyphenyl)-[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4’-Methoxy-N-(2-methoxyphenyl)-[1,1’-biphenyl]-4-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4’-methoxy-N-(2-methoxyphenyl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and modulate their activity. This interaction can lead to inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybiphenyl: Lacks the sulfonamide group, making it less versatile in biological applications.
N,N,N’,N’-Tetrakis(4-methoxyphenyl)-1,1’-biphenyl-4,4’-diamine: Contains multiple methoxy groups and amine functionalities, offering different reactivity and applications.
Uniqueness
4’-Methoxy-N-(2-methoxyphenyl)-[1,1’-biphenyl]-4-sulfonamide is unique due to the presence of both methoxy and sulfonamide groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-(4-methoxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c1-24-17-11-7-15(8-12-17)16-9-13-18(14-10-16)26(22,23)21-19-5-3-4-6-20(19)25-2/h3-14,21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PABPYTBUAFKIGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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